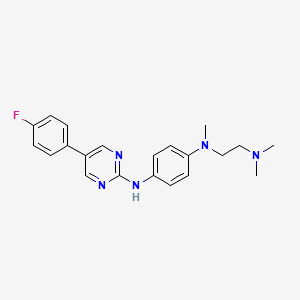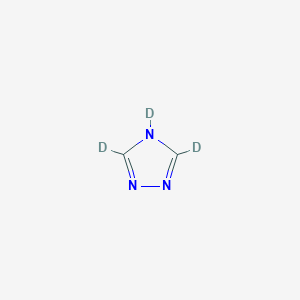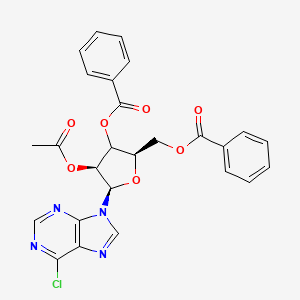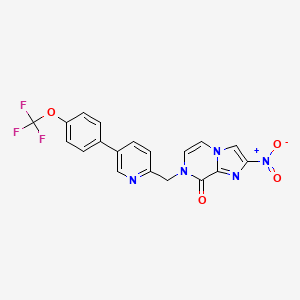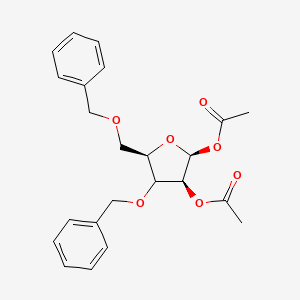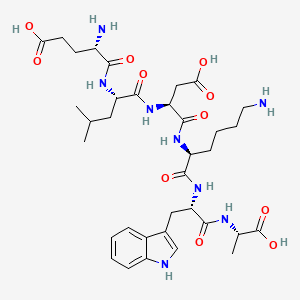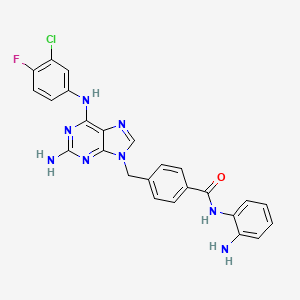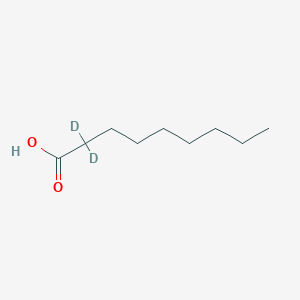
Nonanoic acid-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid-d2, also known as pelargonic acid-d2, is a deuterium-labeled version of nonanoic acid. Nonanoic acid is a naturally occurring saturated fatty acid with nine carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid-d2 can be synthesized through the oxidation of nonanal-d2, which is derived from the hydroformylation of 1-octene-d2. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves the ozonolysis of oleic acid-d2, followed by reduction and purification steps. This method is efficient for producing large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Converts this compound to azelaic acid-d2 using strong oxidizing agents.
Reduction: Reduces this compound to nonanol-d2 using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of the carboxyl group with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Azelaic acid-d2: Formed through oxidation.
Nonanol-d2: Formed through reduction.
Nonanoyl chloride-d2: Formed through substitution.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid-d2 is widely used in scientific research due to its unique properties:
Wirkmechanismus
Nonanoic acid-d2 exerts its effects by interacting with lipid bilayers and disrupting cell membranes. This interaction leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. The molecular targets include lipid bilayers and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid-d2: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid-d2: A ten-carbon fatty acid with similar properties but longer chain length.
Uniqueness
Nonanoic acid-d2 is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in disrupting lipid bilayers and useful in various industrial applications .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2,2-dideuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i8D2 |
InChI-Schlüssel |
FBUKVWPVBMHYJY-MGVXTIMCSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



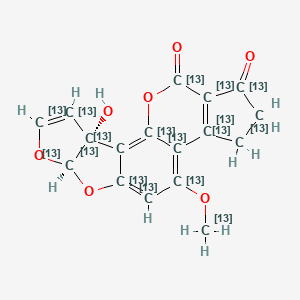
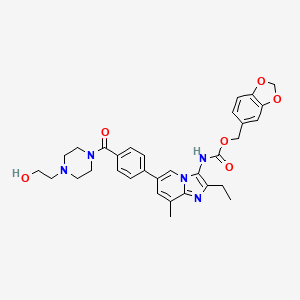
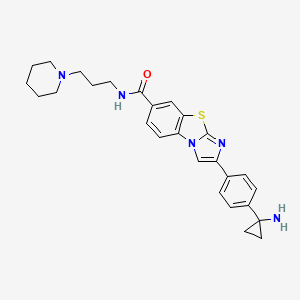
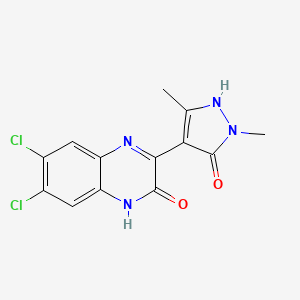
![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)
